Bis(2-hydroxyethyl)[(4-chloro-3-methoxyphenyl)sulfonyl]amine
Overview
Description
Bis(2-hydroxyethyl)[(4-chloro-3-methoxyphenyl)sulfonyl]amine is a chemical compound with the molecular formula C11H16ClNO5S and a molecular weight of 309.7664 . This compound is characterized by the presence of a sulfonyl group attached to a 4-chloro-3-methoxyphenyl ring, along with two hydroxyethyl groups attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(4-chloro-3-methoxyphenyl)sulfonyl]amine typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)[(4-chloro-3-methoxyphenyl)sulfonyl]amine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Bis(2-hydroxyethyl)[(4-chloro-3-methoxyphenyl)sulfonyl]amine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)[(4-chloro-3-methoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The hydroxyethyl groups can form hydrogen bonds with target molecules, enhancing binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)sulfide: Similar structure but lacks the phenyl ring and chlorine atom.
Bis(2-hydroxyethyl)amine: Similar structure but lacks the sulfonyl group and phenyl ring.
4-Chloro-3-methoxybenzenesulfonamide: Similar structure but lacks the hydroxyethyl groups.
Uniqueness
Bis(2-hydroxyethyl)[(4-chloro-3-methoxyphenyl)sulfonyl]amine is unique due to the combination of its sulfonyl group, hydroxyethyl groups, and the 4-chloro-3-methoxyphenyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
4-chloro-N,N-bis(2-hydroxyethyl)-3-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO5S/c1-18-11-8-9(2-3-10(11)12)19(16,17)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKHMIHUJFVBCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N(CCO)CCO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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